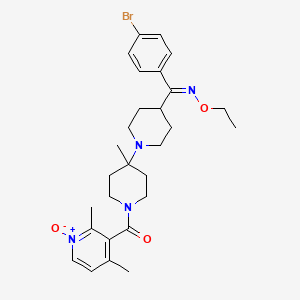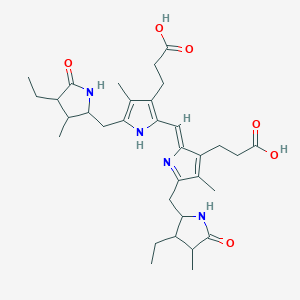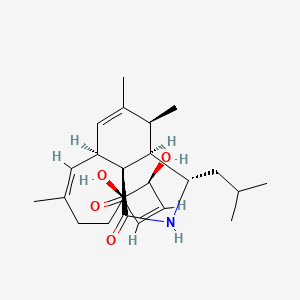
Aspochalasin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
aspochalasin D is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies for the treatment of various diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Wirkmechanismus
Target of Action
Aspochalasin D is a member of the cytochalasans, a large class of fungal secondary metabolites It’s known that cytochalasans, in general, have the biological activity of binding to actin , which could affect a series of cellular processes including cytokinesis, cell motility, endocytosis, and exocytosis .
Mode of Action
While the precise mechanisms of action of this compound are still under investigation, it appears to elicit cytostatic and cytotoxic effects similarly as its parental group . These effects are likely due to its interaction with actin, as mentioned above.
Biochemical Pathways
The biosynthesis of this compound mainly goes through three reaction steps . It involves a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway with certain amino acids . The deletion of the shunt gene aspoA and overexpression of the pathway-specific regulator aspoG significantly improve the this compound production .
Pharmacokinetics
It’s known that the production of this compound can be improved by optimizing culture conditions . This suggests that the bioavailability of this compound could potentially be enhanced through similar optimization techniques.
Result of Action
This compound has been found to exhibit a range of biological activities, including anti-fouling, anti-cancer, anti-bacterial, and inhibiting serotonin release . These effects are likely the result of this compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of this compound was found to be improved by optimizing culture conditions . This suggests that the action, efficacy, and stability of this compound could potentially be influenced by the conditions in which it is produced or administered.
Vorbereitungsmethoden
The synthesis of this compound involves multiple steps, including the formation of the cycloundec(d)isoindole core and the introduction of various functional groups. The synthetic route typically starts with the preparation of the cycloundec(d)isoindole core through a series of cyclization reactions. Subsequent steps involve the introduction of hydroxyl, methyl, and isobutyl groups through selective functionalization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to achieve the desired stereochemistry and yield.
Industrial production methods for this compound may involve optimization of the synthetic route to improve efficiency and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The double bonds in the compound can participate in addition reactions with halogens or hydrogen.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum oxide), and specific temperature and pressure conditions to control the reaction rate and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
This compound can be compared with other similar compounds that have a cycloundec(d)isoindole core or similar functional groups. Some similar compounds include:
1H-Cycloundec(d)isoindole-1,15(2H)-dione derivatives: These compounds may have different substituents on the core structure, leading to variations in their chemical and biological properties.
Isoindole derivatives: Compounds with an isoindole core but different ring sizes or functional groups can provide insights into the structure-activity relationships and the effects of specific modifications.
Eigenschaften
CAS-Nummer |
71968-02-0 |
|---|---|
Molekularformel |
C24H35NO4 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(1S,3E,5S,6R,9E,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione |
InChI |
InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h8-9,11-13,16-20,22,26-27H,6-7,10H2,1-5H3,(H,25,29)/b9-8+,14-11+/t16-,17+,18+,19-,20+,22+,24-/m1/s1 |
InChI-Schlüssel |
GCIKKGSNXSCKCP-WBEGXGIOSA-N |
SMILES |
CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC3=O)O)O)C)C=C1C)CC(C)C |
Isomerische SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/CC[C@H]([C@H](/C=C/C3=O)O)O)\C)C=C1C)CC(C)C |
Kanonische SMILES |
CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC3=O)O)O)C)C=C1C)CC(C)C |
Synonyme |
aspochalasin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,4R,6Z,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1237234.png)

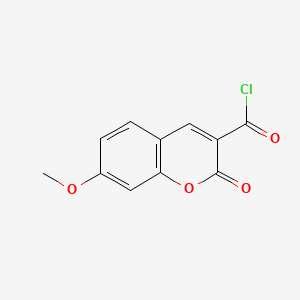
![N-(4-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furancarboxamide](/img/structure/B1237239.png)
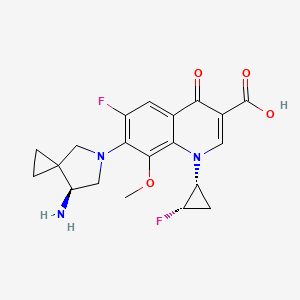

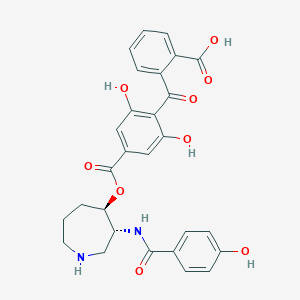
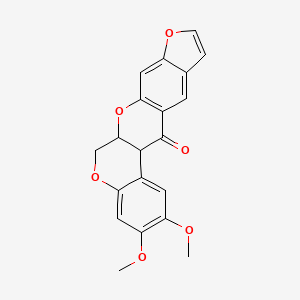
![8-Bicyclo[2.2.1]hept-2-yl-2-{4-[4-(3-hydroxypropyl)piperidin-1-yl]phenylamino}-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1237252.png)
![[CrAcac2]](/img/structure/B1237254.png)
![14-Hydroxy-3-isopropyl-6,14-dimethyl-15-oxa-bicyclo[8.4.2]hexadeca-2,6,10-trien-16-one](/img/structure/B1237256.png)
